molecular formula C21H27N5O8 B13415576 Suc-Ala-Pro-Ala-pNA CAS No. 72682-79-2

Suc-Ala-Pro-Ala-pNA

Cat. No.: B13415576
CAS No.: 72682-79-2
M. Wt: 477.5 g/mol
InChI Key: NRPFSJAQJJYJLT-XEZPLFJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Pro-Ala-pNA involves the stepwise coupling of amino acids to form the peptide chain, followed by the attachment of the p-nitroanilide group. The process typically begins with the protection of the amino groups using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed, and the p-nitroanilide group is attached using p-nitrophenyl chloroformate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline, which exhibits a yellow color under alkaline conditions and can be quantified by measuring absorbance at 405 nm .

Mechanism of Action

Suc-Ala-Pro-Ala-pNA acts as a substrate for proteolytic enzymes. The mechanism involves the binding of the substrate to the active site of the enzyme, followed by the cleavage of the peptide bond between the alanine and p-nitroanilide groups. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The molecular targets include serine proteases such as chymotrypsin and elastase, which recognize and hydrolyze the specific peptide sequence .

Properties

CAS No.

72682-79-2

Molecular Formula

C21H27N5O8

Molecular Weight

477.5 g/mol

IUPAC Name

4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H27N5O8/c1-12(19(30)24-14-5-7-15(8-6-14)26(33)34)23-20(31)16-4-3-11-25(16)21(32)13(2)22-17(27)9-10-18(28)29/h5-8,12-13,16H,3-4,9-11H2,1-2H3,(H,22,27)(H,23,31)(H,24,30)(H,28,29)/t12-,13-,16-/m0/s1

InChI Key

NRPFSJAQJJYJLT-XEZPLFJOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)CCC(=O)O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)CCC(=O)O

Origin of Product

United States

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